(2-(Diethylamino)-5-fluoropyridin-4-yl)boronic acid
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Overview
Description
(2-(Diethylamino)-5-fluoropyridin-4-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a diethylamino group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Diethylamino)-5-fluoropyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of 2-(diethylamino)-5-fluoropyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a ligand like triphenylphosphine to facilitate the catalytic cycle .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-(Diethylamino)-5-fluoropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Phenols: Formed through oxidation of the boronic acid group.
Substituted Pyridines: Formed through nucleophilic substitution of the fluorine atom.
Scientific Research Applications
(2-(Diethylamino)-5-fluoropyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (2-(Diethylamino)-5-fluoropyridin-4-yl)boronic acid in various applications is largely dependent on its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the boronic acid group can interact with diol-containing biomolecules, leading to enzyme inhibition or other biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
(4-Fluorophenyl)boronic Acid: Shares the fluorine substitution but lacks the diethylamino group.
(2-Aminopyridin-4-yl)boronic Acid: Similar pyridine-based boronic acid with an amino group instead of a diethylamino group.
Uniqueness
(2-(Diethylamino)-5-fluoropyridin-4-yl)boronic acid is unique due to the combination of its diethylamino and fluorine substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these functional groups are advantageous.
Properties
Molecular Formula |
C9H14BFN2O2 |
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Molecular Weight |
212.03 g/mol |
IUPAC Name |
[2-(diethylamino)-5-fluoropyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H14BFN2O2/c1-3-13(4-2)9-5-7(10(14)15)8(11)6-12-9/h5-6,14-15H,3-4H2,1-2H3 |
InChI Key |
DUEZSOIRPPSOAM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1F)N(CC)CC)(O)O |
Origin of Product |
United States |
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